N~2~-ethyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-ethyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with suitable amines.
Introduction of the Ethyl Group: This step might involve alkylation reactions using ethyl halides under basic conditions.
Attachment of the 2-Fluorophenyl Group: This can be done through nucleophilic aromatic substitution reactions.
Incorporation of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, sulfonates, or other suitable leaving groups under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of N2-ethyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific biological target. It might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-ethyl-N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-ethyl-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-ethyl-N-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the 2-fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-19(23(21,22)13-8-4-3-5-9-13)12-16(20)18-15-11-7-6-10-14(15)17/h3-11H,2,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXUBOMYKSRWAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.